molecular formula C13H16O2 B6257592 1-[3-(cyclopentyloxy)phenyl]ethan-1-one CAS No. 879373-58-7

1-[3-(cyclopentyloxy)phenyl]ethan-1-one

Cat. No.: B6257592
CAS No.: 879373-58-7
M. Wt: 204.3
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Description

1-[3-(Cyclopentyloxy)phenyl]ethan-1-one is an acetophenone derivative characterized by a cyclopentyl ether group attached to the meta position of the phenyl ring. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.26 g/mol. The cyclopentyloxy substituent introduces steric bulk and lipophilicity, distinguishing it from simpler acetophenones.

Properties

CAS No.

879373-58-7

Molecular Formula

C13H16O2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(cyclopentyloxy)phenyl]ethan-1-one typically involves the reaction of 3-(cyclopentyloxy)benzaldehyde with an appropriate acetylating agent. One common method is the Friedel-Crafts acylation, where the benzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Cyclopentyloxy)phenyl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Cyclopentyloxy)phenyl]ethan-1-one has shown significant potential in various fields of research and industry:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(cyclopentyloxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopentyloxy group can influence the compound’s binding affinity and specificity, affecting its overall activity .

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The cyclopentyl substituent introduces greater steric hindrance than cyclopropyl or benzyl groups, which may influence reaction kinetics in synthetic pathways .
  • Thermal Stability: Benzyloxy derivatives (e.g., 3-benzyloxyacetophenone) exhibit higher melting points (29–30°C) than liquid-phase difluoromethoxy analogs, suggesting stronger intermolecular interactions .

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